1-(4-bromophenyl)-5-cyclopropyl-1H-1,2,3-triazole-4-carboxylic acid
Overview
Description
This compound is a derivative of cyclopropanecarboxylic acid with a 4-bromophenyl group and a 1H-1,2,3-triazole ring . The presence of the bromophenyl group suggests that it might have been synthesized through a bromination reaction.
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography .Chemical Reactions Analysis
The compound, due to the presence of the bromophenyl group, might undergo reactions typical of aryl halides, such as nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. For instance, the presence of the bromophenyl group could potentially increase its molecular weight and influence its solubility .Scientific Research Applications
Analgesic and Anti-inflammatory Activity
Triazole derivatives have been studied for their potential anti-inflammatory and analgesic activities. For instance, a series of 5-phenyl-1-(3-pyridyl)-1H-1,2,4-triazole-3-carboxylic acid derivatives displayed significant inhibition against carrageenan-induced rat paw edema, indicating anti-inflammatory properties. Some derivatives were found to be as potent or more potent than standard drugs like Indomethacin and Celecoxib, and importantly, they exhibited no ulcerogenic activity (Rabea et al., 2006).
Anticonvulsant Effects
Certain triazole derivatives, such as 4-(4-bromophenyl)-5-(3-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione, have shown promising anticonvulsant properties in preclinical studies. These compounds have the potential to enhance the protective action of classical antiepileptic drugs against seizures induced by maximal electroshock in mice, indicating their utility in epilepsy treatment (Luszczki et al., 2012).
Protective Effects Against Oxidative Stress
Some triazole derivatives have been evaluated for their protective effects against ethanol-induced oxidative stress in mouse brain and liver, suggesting their potential role in mitigating oxidative damage in tissues. The study found that certain thiazolo-triazole compounds can ameliorate peroxidative injury selectively in organs like the brain and liver (Aktay et al., 2005).
Imaging Applications
Triazole derivatives have also been considered for diagnostic imaging purposes. For instance, a study focused on 1,5-bis-diaryl-1,2,4-triazole-based compounds for their potential use as positron emission tomography (PET) radioligands, aiming to selectively image cyclooxygenase-1 (COX-1) in the brain. This application is crucial for diagnosing and understanding neuroinflammatory conditions (Shrestha et al., 2018).
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various enzymes and receptors, influencing cellular processes .
Mode of Action
The bromophenyl group may participate in halogen bonding, while the carboxylic acid group can form hydrogen bonds and ionic interactions .
Biochemical Pathways
Compounds with similar structures have been found to influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression .
Pharmacokinetics
The bromophenyl and cyclopropyl groups may influence its distribution and metabolism .
Result of Action
Similar compounds have been found to induce various cellular responses, including changes in cell growth, differentiation, and apoptosis .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound. For example, the pH can affect the ionization state of the carboxylic acid group, potentially influencing its interaction with targets .
Future Directions
properties
IUPAC Name |
1-(4-bromophenyl)-5-cyclopropyltriazole-4-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrN3O2/c13-8-3-5-9(6-4-8)16-11(7-1-2-7)10(12(17)18)14-15-16/h3-7H,1-2H2,(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTDWYZSYLNDCNW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C(N=NN2C3=CC=C(C=C3)Br)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-bromophenyl)-5-cyclopropyl-1H-1,2,3-triazole-4-carboxylic acid |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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